

Spectroscopic Profile of Aromadendrene Oxide

2: A Technical Guide

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Compound of Interest

Compound Name: Aromadendrene oxide 2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Aromadendrene oxide 2**, a bicyclic sesquiterpenoid epoxide found in various essential oils. The information presented herein is intended to aid in the identification, characterization, and further investigation of this natural product for research and drug development purposes. **Aromadendrene oxide 2** has been reported in plants such as *Humulus lupulus*, *Valeriana officinalis*, and *Panax ginseng*[1].

Molecular Structure and Properties

- Molecular Formula: $C_{15}H_{24}O$ [1][2][3][4]
- Molecular Weight: 220.35 g/mol [1][4]
- IUPAC Name: (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][1]
- CAS Number: 85710-39-0[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Aromadendrene oxide 2** is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The data presented below is sourced from the NIST WebBook.

m/z	Relative Abundance (%)	Proposed Fragment
220	~15	$[M]^{+\bullet}$
205	~25	$[M-CH_3]^+$
177	~30	$[M-C_3H_7]^+$
161	~20	$[M-C_4H_7O]^+$
149	~35	
133	~40	
121	~55	
109	~70	
95	~85	
81	100	
67	~75	
55	~60	
43	~90	$[C_3H_7]^+$

Data interpreted from the NIST Mass Spectrometry Data Center spectrum for Aromadendrene oxide-(2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and ^{13}C NMR data for a compound identified as aromadendrene epoxide-[II] have been reported in the literature. While the exact stereoisomer was not specified as "**Aromadendrene oxide 2**," this data provides valuable insight into the chemical shifts and coupling constants for this structural class.

1H NMR Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	0.29	dd	11.5, 9.0
H-6'	0.58	ddd	12.2, 9.0, 4.8
2.29	m		
2.81	br td	11.7, 4.2	

Spectra collected in a N₂ atmosphere. Data from the analysis of an aromadendrane sesquiterpene aldehyde which was hypothesized to oxidize to the corresponding carboxylic acid, with the epoxide data presented for a related compound[6].

¹³C NMR Data

Carbon	Chemical Shift (δ , ppm)	DEPT
C-1	17.28	CH ₃
C-2	not reported	CH ₂
C-3	not reported	CH ₂
C-4	not reported	C
C-5	not reported	CH
C-6	not reported	CH ₂
C-7	not reported	CH
C-8	not reported	CH ₂
C-9	not reported	CH
C-10	not reported	CH
C-11	not reported	CH
C-12	not reported	CH ₃
C-13	not reported	CH ₃
C-14	182.04	C
C-15	not reported	CH

Data corresponds to an aromadendrene-type sesquiterpene with a carboxylic acid function at C-14, with some assignments for the core structure provided[6]. A complete assignment for **Aromadendrene oxide 2** is not currently available in the cited literature.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Aromadendrene oxide 2** is not readily available in the surveyed literature. However, the presence of the epoxide functional group can be identified by characteristic absorption bands.

Vibrational Mode	Typical Absorption Range (cm ⁻¹)
Asymmetric C-O-C stretch	950 - 815
Symmetric C-O-C stretch	880 - 750
C-O ring "breathing"	1280 - 1230

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of aromadendrane sesquiterpenoids, including **Aromadendrene oxide 2**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP-6890 GC with an HP-5973 MS detector).
- Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.
- MS Transfer Line Temperature: 280 °C.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

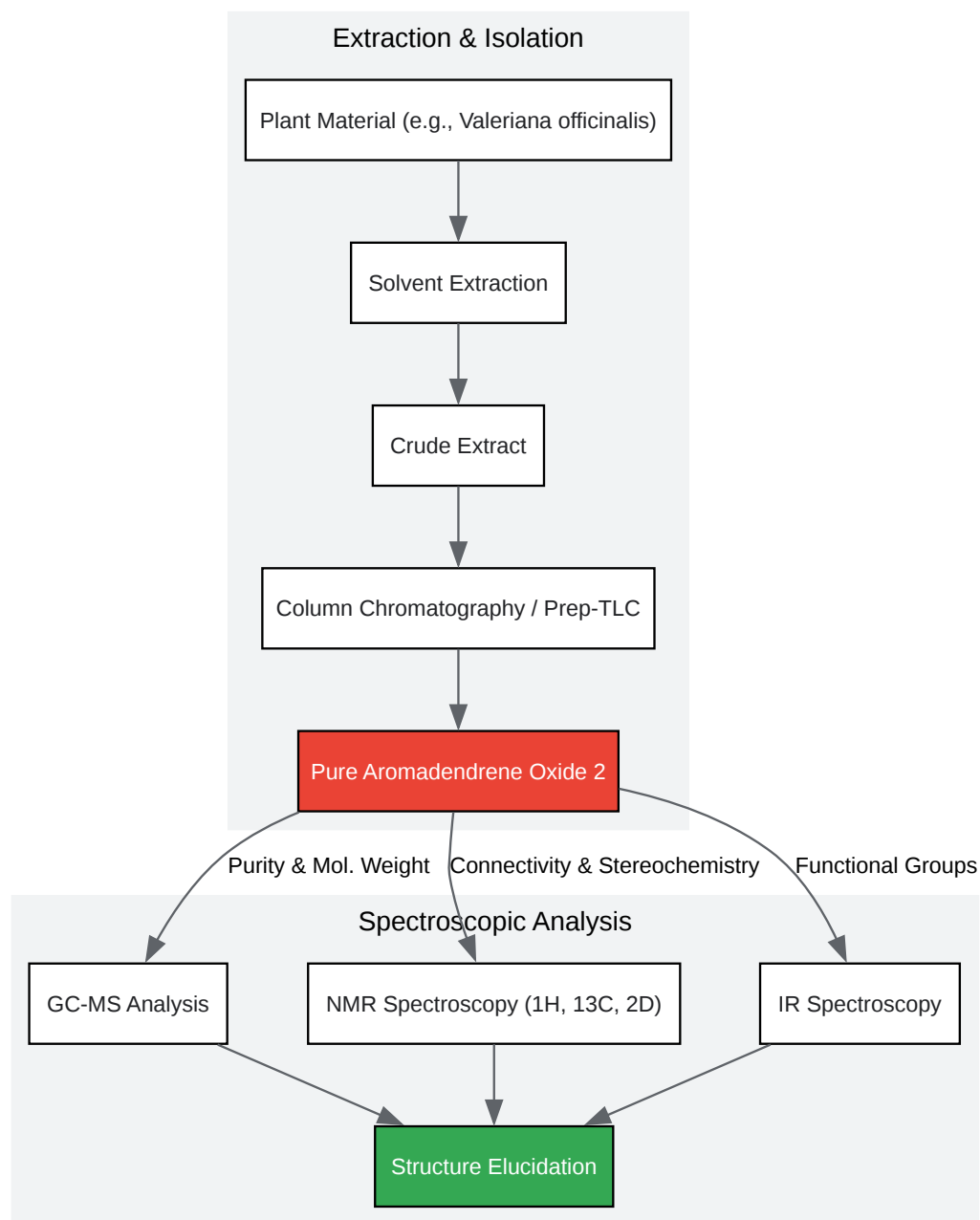
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

- Solvent: Deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS).
- Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of the deuterated solvent.
- Spectra Recorded: ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC experiments are typically performed for complete structural elucidation. The sample is maintained in an inert atmosphere (e.g., N_2) during data acquisition[6].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic identification of a natural product like **Aromadendrene oxide 2** from a plant source.

Workflow for Isolation and Spectroscopic Identification of Aromadendrene Oxide 2

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Caption: General workflow for the isolation and spectroscopic analysis of **Aromadendrene oxide 2**.

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